N-[3-(pyrrolidin-1-yl)propyl]piperidine-4-carboxamide
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Overview
Description
N-[3-(pyrrolidin-1-yl)propyl]piperidine-4-carboxamide: is a chemical compound with the molecular formula C13H25N3O and a molecular weight of 239.36 g/mol . It is used in various biochemical and proteomics research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(pyrrolidin-1-yl)propyl]piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxylic acid with 3-(pyrrolidin-1-yl)propylamine under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-[3-(pyrrolidin-1-yl)propyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Scientific Research Applications
N-[3-(pyrrolidin-1-yl)propyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(pyrrolidin-1-yl)propyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- N-[3-(pyrrolidin-1-yl)propyl]piperidine-4-carboxamide
- N-(3-pyrrolidin-1-ylpropyl)piperidine-4-carboxylate
- N-(3-pyrrolidin-1-ylpropyl)piperidine-4-carboxylamide
Comparison: this compound is unique in its specific structure and functional groups, which confer distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Biological Activity
N-[3-(pyrrolidin-1-yl)propyl]piperidine-4-carboxamide, also known by its chemical formula C13H25N3O, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Weight | 239.36 g/mol |
MDL No. | MFCD08443397 |
PubChem CID | 16770119 |
IUPAC Name | N-(3-pyrrolidin-1-ylpropyl)piperidine-4-carboxamide |
Appearance | Oil |
Storage Temperature | Room Temperature |
Anticancer Properties
Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant anticancer activity. For instance, a derivative demonstrated better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to established drugs like bleomycin . This suggests that modifications in the piperidine structure can enhance biological efficacy.
Antimalarial Activity
This compound's structural analogs have been screened for antiplasmodial activity against Plasmodium falciparum. A related compound demonstrated low nanomolar potency (EC50 = 1 nM) and significant efficacy in mouse models of malaria, suggesting that such derivatives may be promising candidates for further development .
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how structural modifications affect biological activity. For example:
- Basicity and Lipophilicity : The introduction of various substituents on the piperidine ring influences both basicity and lipophilicity, which are crucial for enhancing solubility and bioavailability .
- Substituent Effects : Replacing certain moieties with more favorable groups can lead to improved potency. For instance, compounds with morpholine substitutions showed a significant increase in activity compared to those with pyrrolidine .
Study 1: Anticancer Evaluation
In a study focusing on piperidine derivatives, researchers synthesized several compounds and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain modifications led to enhanced apoptosis in tumor cells, showcasing the potential of these compounds as anticancer agents .
Study 2: Antimalarial Efficacy
A series of quinoline-4-carboxamides were tested for their antimalarial properties. Among them, derivatives similar to this compound exhibited high efficacy in reducing parasitemia in infected mice models, indicating a promising avenue for malaria treatment .
Properties
IUPAC Name |
N-(3-pyrrolidin-1-ylpropyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c17-13(12-4-7-14-8-5-12)15-6-3-11-16-9-1-2-10-16/h12,14H,1-11H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEIJXHUNFUXKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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